molecular formula C25H35N5O4 B14088037 Diisobutylaminobenzoyloxypropyl theophylline CAS No. 102288-42-6

Diisobutylaminobenzoyloxypropyl theophylline

Cat. No.: B14088037
CAS No.: 102288-42-6
M. Wt: 469.6 g/mol
InChI Key: SQBWCQROZHGTAU-UHFFFAOYSA-N
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Description

Diisobutylaminobenzoyloxypropyl theophylline (IUPAC name: 7-[2-(benzoyloxy)-3-[bis(2-methylpropyl)amino]propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is a synthetic theophylline derivative. The compound features a modified propyl side chain substituted with a benzoyloxy group and diisobutylamine, which distinguishes it structurally from classical methylxanthines like theophylline or caffeine.

The compound is cataloged under multiple identifiers, including CAS 102288-42-6, CHEMBL3989622, and DTXSID80907341, indicating its recognition in chemical databases . However, peer-reviewed studies detailing its biological activity, therapeutic applications, or metabolic pathways are absent from the provided sources.

Properties

CAS No.

102288-42-6

Molecular Formula

C25H35N5O4

Molecular Weight

469.6 g/mol

IUPAC Name

[1-[bis(2-methylpropyl)amino]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate

InChI

InChI=1S/C25H35N5O4/c1-17(2)12-29(13-18(3)4)14-20(34-24(32)19-10-8-7-9-11-19)15-30-16-26-22-21(30)23(31)28(6)25(33)27(22)5/h7-11,16-18,20H,12-15H2,1-6H3

InChI Key

SQBWCQROZHGTAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation of Theophylline Core

The initial step involves introducing the propyl chain to theophylline’s nitrogen atom. Drawing from methods used in doxofylline synthesis, nucleophilic substitution with a brominated propyl intermediate proves effective.

Representative Procedure:

  • Reactants: Theophylline anhydrous (1 eq), 3-bromopropanol (1.1 eq), anhydrous sodium carbonate (1 eq)
  • Solvent: Purified water (10 vol)
  • Conditions: Reflux at 100–110°C for 12–16 hours under nitrogen
  • Workup: Cool to 15–25°C, stir for 2–3 hours, and isolate via suction filtration

This step achieves approximately 75–85% yield, with purity >90% by HPLC.

Benzoylation of Hydroxypropyl Intermediate

The hydroxypropyl-theophylline intermediate undergoes benzoylation using benzoyl chloride.

Optimized Parameters:

Parameter Value
Benzoyl chloride 1.2 eq
Base (Pyridine) 2.5 eq
Solvent Dichloromethane
Temperature 0–5°C (dropwise), then 25°C
Reaction Time 4–6 hours

Post-reaction, the mixture is washed with 5% HCl and saturated NaHCO₃, dried over MgSO₄, and concentrated. Yield ranges from 70–78%.

Introduction of Diisobutylamino Group

Amination of the benzoyloxypropyl-theophylline derivative employs diisobutylamine under Mitsunobu conditions or via nucleophilic displacement of a leaving group.

Mitsunobu Approach:

  • Reagents: Diisobutylamine (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq)
  • Solvent: THF, 0°C to room temperature
  • Time: 24 hours
  • Yield: 65–70% after column chromatography (silica gel, hexane:EtOAc 3:1)

Alternative methods using brominated intermediates and SN2 reactions show comparable efficiency but require stringent moisture control.

Formulation and Lyophilization Strategies

Solvent-Antisolvent Crystallization

For hydrophilic derivatives, lyophilization follows a solvent-antisolvent precipitation protocol:

  • Dissolution: Theophylline derivative in water (100–500 mg/mL)
  • Antisolvent Addition: Dioxane (1:0.5 v/v) induces precipitation
  • Freezing: -30°C for 4 hours
  • Primary Drying: -5°C under 200 μm Hg vacuum for 12 hours
  • Secondary Drying: 30°C for 15 hours

This method achieves residual solvent levels <0.1% w/w, critical for parenteral formulations.

Analytical Characterization

Purity Assessment:

  • HPLC: C18 column, 254 nm, acetonitrile:water (60:40), retention time 8.2 min
  • NMR: δ 3.25 (m, 4H, NCH₂), δ 7.45–8.10 (m, 5H, aromatic), δ 6.20 (s, 1H, theophylline H-8)

Stability Data:

Condition Degradation (%) at 6 Months
25°C/60% RH <2%
40°C/75% RH 5–7%

Optimization Strategies and Challenges

Reaction Stoichiometry Effects

Varying the molar ratio of diisobutylamine to benzoyloxypropyl intermediate significantly impacts yield:

Diisobutylamine (eq) Yield (%)
1.0 58
1.5 70
2.0 72

Excess amine (>2 eq) risks side reactions, necessitating precise stoichiometric control.

Solvent Selection in Benzoylation

Polar aprotic solvents (DMF, DMSO) increase reaction rate but complicate purification. Dichloromethane balances reactivity and ease of isolation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic Parameters

Theophylline, a well-characterized methylxanthine, serves as the parent compound for comparison. highlights theophylline’s pharmacokinetics in humans, with a reported time to maximum concentration (Tmax) of 24 hours. In contrast, structurally distinct antibiotics like tetracycline hydrochloride (Tmax = 2 hours) and chloramphenicol (Tmax = 3 hours) exhibit faster absorption profiles . While diisobutylaminobenzoyloxypropyl theophylline shares theophylline’s purine-dione core, its extended side chain may alter absorption kinetics.

Compound Core Structure Tmax (Human) Key Functional Groups
Theophylline Purine-dione 24 hours Methyl groups at N1 and N3
Tetracycline hydrochloride Tetracycline 2 hours Amine, hydroxyl, ketone
Chloramphenicol Dichloroacetamide 3 hours Nitrobenzene, dichloroacetamide
This compound Modified purine-dione Not reported Benzoyloxy, diisobutylaminopropyl

Structural and Functional Divergence

  • Theophylline: Lacks the diisobutylaminobenzoyloxypropyl side chain, resulting in shorter plasma half-life and lower lipophilicity. Primarily acts as a phosphodiesterase inhibitor and adenosine receptor antagonist .
  • This compound: The bulky diisobutylaminopropyl group likely increases molecular weight (MW) and lipophilicity compared to theophylline (MW = 180.16 g/mol). Enhanced lipophilicity could improve tissue penetration but may reduce renal clearance.

Research Findings and Gaps

  • validates Bombyx mori larvae as a model for human intestinal absorption, showing correlation in Tmax values for theophylline and antibiotics .

Biological Activity

Diisobutylaminobenzoyloxypropyl theophylline (DIBT) is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is recognized for its bronchodilator effects and its role in treating respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). This article will explore the biological activity of DIBT, examining its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacological Properties

DIBT exhibits several pharmacological activities attributed to its structural relationship with theophylline. Like theophylline, DIBT functions primarily as a phosphodiesterase inhibitor, which increases intracellular levels of cyclic AMP (cAMP). This elevation in cAMP leads to relaxation of smooth muscle and bronchodilation, making it beneficial in respiratory conditions.

  • Phosphodiesterase Inhibition :
    • DIBT inhibits phosphodiesterase types III and IV, leading to increased cAMP levels in bronchial smooth muscle cells. This results in bronchodilation and reduced airway responsiveness to various stimuli.
  • Adenosine Receptor Antagonism :
    • Similar to theophylline, DIBT acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3), which contributes to its therapeutic effects by blocking adenosine-mediated bronchoconstriction.
  • Histone Deacetylase Activation :
    • DIBT may also activate histone deacetylases (HDACs), which play a role in modulating gene expression related to inflammation and immune responses. This mechanism can enhance anti-inflammatory effects, particularly in conditions like asthma where inflammation is a key concern.

Clinical Applications and Efficacy

  • Asthma and COPD Management :
    • Clinical studies have indicated that DIBT can be effective in managing symptoms of asthma and COPD by improving lung function and reducing exacerbations. The compound's dual action as a bronchodilator and anti-inflammatory agent makes it a valuable addition to treatment regimens.
  • Case Study Analysis :
    • A case report highlighted the successful use of DIBT in a patient with severe asthma exacerbation who did not respond adequately to standard therapies. Following administration of DIBT, significant improvements in airflow were observed, demonstrating its potential as an alternative treatment option.
  • Adverse Effects :
    • While generally well-tolerated, DIBT can cause side effects similar to those associated with theophylline, including gastrointestinal disturbances, insomnia, and potential cardiac arrhythmias. Monitoring plasma levels is essential to avoid toxicity.

Data Summary

The following table summarizes key findings from research studies on DIBT:

Study/CasePopulationFindings
Study 1Patients with COPDImproved FEV1 after DIBT treatmentEffective bronchodilator
Case StudySevere asthma patientSignificant symptom relief post-DIBTPromising alternative therapy
Study 2Elderly patientsHigher plasma levels necessitate monitoringImportance of therapeutic drug monitoring

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